molecular formula C22H20N6O3S B2659206 ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886938-89-2

ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2659206
CAS RN: 886938-89-2
M. Wt: 448.5
InChI Key: IDZFNKJIABZZED-UHFFFAOYSA-N
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Description

The compound “ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrrole ring, and a 1,2,4-triazole ring .

Scientific Research Applications

Heterocyclic Compounds in Asymmetric Synthesis

Heterocyclic compounds, like the ones derived from similar processes involving ethyl 4-acetyl-1-benzylpyrrolidin-3-yl acetate and ethyl 3-acetyl-1-benzylpiperidin-4-yl acetate, have been extensively used for the construction of chiral building blocks in the enantioselective synthesis of alkaloids. These compounds are pivotal in developing pharmaceuticals and complex natural products with specific optical activities (Hirai et al., 1992).

Molecular Docking and Drug Design

The use of related compounds in molecular docking studies highlights their potential in drug design, particularly in identifying inhibitory activity against various targets. For example, the molecular docking studies of compounds with similar structural features have shown promise in inhibiting specific enzymes or receptors, suggesting a potential pathway for the development of new therapeutic agents (El-Azab et al., 2016).

Supramolecular Chemistry

The study of hydrogen-bonded supramolecular structures, particularly those involving substituted pyrazolylbenzoates, highlights the importance of such compounds in understanding and developing new materials with unique properties. These studies contribute to fields ranging from materials science to pharmaceutical formulation by elucidating how molecular interactions can be harnessed to create structures with desired characteristics (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

The ability to synthesize diverse heterocyclic systems from simple starting materials has vast implications in pharmaceuticals, agrochemicals, and materials science. Research into novel routes for creating such systems, including oxadiazoles and pyridopyridazines, underscores the role of heterocyclic chemistry in expanding the toolkit available for developing new compounds with a broad range of applications (Elnagdi et al., 1988).

Green Chemistry Approaches

The development of efficient, metal-free methods for synthesizing polysubstituted pyrrole derivatives represents an important advance in green chemistry. By utilizing surfactants in aqueous media, such methods reduce the environmental impact of chemical synthesis and open new avenues for creating complex molecules in a more sustainable manner (Kumar et al., 2017).

properties

IUPAC Name

ethyl 4-[[2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-2-31-21(30)16-7-9-18(10-8-16)24-19(29)15-32-22-26-25-20(17-6-5-11-23-14-17)28(22)27-12-3-4-13-27/h3-14H,2,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZFNKJIABZZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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